4-HO-DiPT

概要

説明

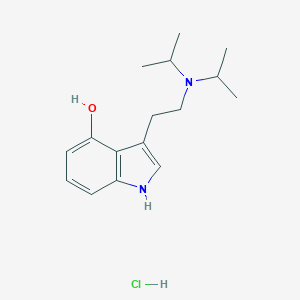

4-Hydroxy-N,N-diisopropyltryptamine (hydrochloride) is a synthetic compound belonging to the tryptamine class. It is known for its psychoactive properties and is structurally related to other tryptamines such as psilocin. This compound is often used in scientific research to study its effects on the central nervous system and its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N,N-diisopropyltryptamine (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with indole, a common starting material for tryptamines.

Alkylation: Indole is alkylated with diisopropylamine to form N,N-diisopropyltryptamine.

Hydroxylation: The N,N-diisopropyltryptamine is then hydroxylated at the 4-position to yield 4-hydroxy-N,N-diisopropyltryptamine.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-hydroxy-N,N-diisopropyltryptamine (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.

化学反応の分析

Metabolic Pathways and Biotransformation

4-HO-DiPT undergoes extensive metabolism in biological systems, primarily via enzymatic modifications:

Primary Pathways

-

O-Glucuronidation : The hydroxyl group at the 4-position is conjugated with glucuronic acid, forming a water-soluble metabolite for renal excretion. This pathway accounts for the majority of Phase II metabolism in humans and rodents .

-

N-Dealkylation : Cleavage of one or both isopropyl groups from the tertiary amine occurs, producing metabolites such as N-isopropyltryptamine derivatives. This pathway represents up to 18% of total metabolites in rats .

Secondary Pathways

-

Oxidation : Cytochrome P450 enzymes oxidize the indole ring or side chain, generating hydroxylated or quinone derivatives .

-

Double Oxidation/Dehydrogenation : Sequential oxidation steps produce diketo or dehydrogenated intermediates, observed in vitro .

In Vitro Stability and Reactivity

This compound exhibits pH-dependent stability and reactivity:

-

Aqueous Solubility : Poor solubility in neutral water (1–2 mg/mL at pH 5–7), necessitating prodrug strategies (e.g., glutarate esters) for intravenous delivery .

-

Chemical Degradation : Rapid hydrolysis under alkaline conditions, forming inactive degradation products .

Stability in Biological Matrices

| Condition | Half-Life (T₁/₂) | Study Model |

|---|---|---|

| Rat Plasma (pH 7.4) | 0.63–0.95 hours | In vivo pharmacokinetics |

| Human Hepatocytes | 8–24 hours (metabolized) | In vitro incubation |

Prodrug Conversion Mechanisms

This compound is often administered as a prodrug (e.g., RE104) to improve solubility and bioavailability:

-

RE104 (4-O-Glutarate Ester) : Rapidly hydrolyzed in vivo by esterases to release this compound, achieving peak plasma concentrations within 0.5 hours post-injection .

-

Synthetic Efficiency : Conversion efficiency exceeds 95% in rodents, with minimal residual prodrug detected in systemic circulation .

Receptor Interactions and Functional Assays

While not a direct chemical reaction, this compound’s pharmacological activity is mediated by:

科学的研究の応用

Therapeutic Applications

The therapeutic potential of 4-HO-DiPT has been investigated in various contexts:

1. Anti-inflammatory Effects:

- A study by Flanagan et al. (2021) demonstrated that this compound could normalize respiratory function in a rat model of asthma, suggesting its utility in treating inflammatory conditions . The compound showed efficacy in reducing ovalbumin-induced lung inflammation.

2. Anxiolytic Properties:

- Research conducted by Kelly et al. (2024) indicated that this compound has anxiolytic effects, reducing fear responses in mice during extinction training. This effect was noted to be dose and sex-dependent, highlighting its potential for treating anxiety disorders .

3. Prodrug Development:

- Recent developments have focused on creating prodrugs of this compound to enhance its pharmacokinetic properties. For example, Reunion Neuroscience's RE104 is a prodrug that provides a psychedelic experience akin to psilocybin but with a shorter duration . This could make it more suitable for clinical settings where rapid onset and shorter effects are desirable.

Table: Research Summary of this compound Applications

作用機序

4-ヒドロキシ-N,N-ジイソプロピルトリプタミン (塩酸塩) の作用機序は、脳内のセロトニン受容体との相互作用に関係しています。それは、トリプタミンの幻覚作用を仲介することが知られている5-HT2A受容体において部分アゴニストとして作用します。 この相互作用は、神経伝達物質の放出の変化と知覚、気分、認知の変化をもたらします .

類似化合物との比較

類似化合物

シロシン: 特定のキノコに見られる天然のトリプタミン。

4-ヒドロキシ-N,N-ジエチルトリプタミン: 類似の向精神作用を持つ合成トリプタミン。

4-ヒドロキシ-N,N-ジプロピルトリプタミン: 構造的に類似した別の合成トリプタミン。

独自性

4-ヒドロキシ-N,N-ジイソプロピルトリプタミン (塩酸塩) は、その特定の置換パターンによって独特であり、他のトリプタミンと比較して独特の薬理学的特性を与えています。 その急速な発症と作用の短い持続時間は、速効性向精神物質に関する研究に特に興味深いものです .

生物活性

4-HO-DiPT (4-hydroxy-N,N-dimethyltryptamine) is a synthetic tryptamine derivative known for its psychedelic properties. It is structurally related to psilocybin and has garnered attention for its potential therapeutic applications, particularly in the realms of anxiety and mood disorders. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic uses.

Receptor Interactions

This compound primarily acts as an agonist at various serotonin receptors, notably the 5-HT2A, 5-HT2B, and 5-HT2C receptors. Recent studies have demonstrated that:

- Agonist Activity : this compound exhibits near full agonist activity at the human 5-HT2A receptor, with comparable efficacy at mouse receptors .

- Affinity : It has submicromolar affinity for 5-HT2A, 5-HT2B, and SERT (serotonin transporter) receptors, indicating a potent interaction with the serotonergic system .

The following table summarizes the receptor affinities and activities of this compound:

| Receptor | Affinity (IC50) | Emax (%) | Activity |

|---|---|---|---|

| 5-HT2A | Submicromolar | ~100 | Near full agonist |

| 5-HT2B | Submicromolar | ~90 | Agonist |

| 5-HT2C | Low nanomolar | ~72 | Partial agonist |

| SERT | Low micromolar | - | Inhibitory |

Psychedelic Effects

This compound is reported to induce profound psychedelic experiences, with effects beginning within 15 minutes of oral administration at doses of 15–20 mg. The duration of these effects typically lasts between 2 to 3 hours . The compound is known to produce a head-twitch response (HTR) in animal models, which is commonly associated with serotonergic psychedelics .

Anxiolytic Properties

Recent studies have highlighted the compound's potential anxiolytic effects. In controlled experiments involving mice, this compound significantly reduced fear responses during extinction training in a dose-dependent manner. Notably, female mice exhibited greater sensitivity to these effects compared to male mice . This suggests a possible therapeutic role for this compound in treating anxiety disorders.

Case Studies and Research Findings

- Glatfelter et al. (2023) : This study demonstrated that this compound activates calcium mobilization signaling pathways downstream from the 5-HT2A receptor. The researchers found no correlation between canonical signaling and anti-inflammatory efficacy in their experiments .

- Kelly et al. (2024) : This research reinforced the findings regarding the anxiolytic properties of this compound and its strong agonistic activity at serotonin receptors. The study reported significant reductions in avoidance behaviors in female mice following treatment with the compound .

- Klein et al. (2020) : Investigated the compound's effects on lung inflammation models and found that it normalized enhanced pause metrics in asthmatic conditions, suggesting potential applications in respiratory health .

Metabolism and Prodrug Potential

Recent investigations into the metabolism of this compound have revealed that it undergoes significant biotransformation in human hepatocytes, leading to multiple metabolites through pathways such as O-glucuronidation and N-dealkylation . One notable metabolite, 4-HO-NiPT, has been characterized as having psychedelic-like activity itself, indicating that metabolites may also contribute to the overall pharmacological profile of the parent compound.

特性

IUPAC Name |

3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-11(2)18(12(3)4)9-8-13-10-17-14-6-5-7-15(19)16(13)14;/h5-7,10-12,17,19H,8-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBDIXSABJRYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348112 | |

| Record name | 4-Hydroxy-DIPT hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63065-90-7 | |

| Record name | 4-HO-DiPT HCL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063065907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-DIPT hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIISOPROPYL-4-HYDROXYTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE76PMQ2P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。